3-Cyano-6-hydroxypyrazine-2-carboxamide

CAS No.: 1417638-03-9

Cat. No.: VC6249581

Molecular Formula: C6H4N4O2

Molecular Weight: 164.124

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417638-03-9 |

|---|---|

| Molecular Formula | C6H4N4O2 |

| Molecular Weight | 164.124 |

| IUPAC Name | 3-cyano-6-oxo-1H-pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C6H4N4O2/c7-1-3-5(6(8)12)10-4(11)2-9-3/h2H,(H2,8,12)(H,10,11) |

| Standard InChI Key | NVGOUZXAYABOLD-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(NC1=O)C(=O)N)C#N |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

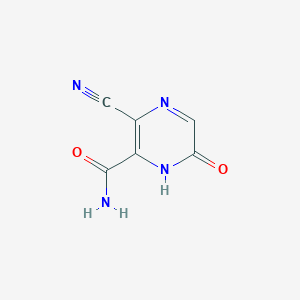

3-Cyano-6-hydroxypyrazine-2-carboxamide belongs to the pyrazine family, a class of nitrogen-containing heterocycles. Its IUPAC name is 3-cyano-6-oxo-1H-pyrazine-2-carboxamide, and its molecular structure features three functional groups: a cyano (–CN), a hydroxyl (–OH), and a carboxamide (–CONH₂). The compound’s planar aromatic ring system facilitates π-π stacking interactions, while its polar groups enhance solubility in polar solvents like dimethylformamide (DMF) .

Table 1: Molecular Properties of 3-Cyano-6-hydroxypyrazine-2-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄N₄O₂ | PubChem |

| Molecular Weight | 164.12 g/mol | PubChem |

| SMILES | C1=NC(=C(NC1=O)C(=O)N)C#N | PubChem |

| InChI Key | NVGOUZXAYABOLD-UHFFFAOYSA-N | PubChem |

The compound’s reactivity is influenced by the electron-withdrawing cyano group, which activates the pyrazine ring toward nucleophilic substitution at positions 3 and 6 .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 3-cyano-6-hydroxypyrazine-2-carboxamide is documented in the provided sources, analogous methods for related pyrazine derivatives offer insights. For example, the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid involves a five-step process starting from 3-aminopyrazine-2-carboxylic acid methyl ester :

-

Chlorination: Treatment with N-chlorosuccinimide (NCS) in DMF yields a chlorinated intermediate.

-

Diazotization: Reaction with sodium nitrite and cuprous chloride introduces a fluorine atom via Sandmeyer reaction.

-

Hydroxylation: Hydrolysis under basic conditions forms the hydroxyl group.

Adapting this route, 3-cyano-6-hydroxypyrazine-2-carboxamide could be synthesized by substituting fluorination with cyanation using potassium cyanide or a cyanide transfer agent.

Industrial-Scale Optimization

Industrial production emphasizes cost-effectiveness and yield. Key considerations include:

-

Solvent Selection: DMF is preferred for its high polarity and ability to dissolve intermediates .

-

Catalysts: Tetrabutylammonium bromide enhances fluorination efficiency in related syntheses .

-

Purification: Recrystallization or column chromatography ensures ≥98% purity, critical for pharmaceutical applications .

Biological Activity and Mechanism of Action

Antiviral Activity

3-Cyano-6-hydroxypyrazine-2-carboxamide is a precursor to favipiravir derivatives, which inhibit RdRp in RNA viruses . In a landmark study, the derivative cyanorona-20 ((E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide) demonstrated 209-fold higher potency than favipiravir against SARS-CoV-2 (EC₅₀ = 0.11 µM vs. 23.1 µM) . This activity arises from:

-

RdRp Binding: The carboxamide group forms hydrogen bonds with catalytic residues (Asp760, Ser759).

-

Chain Termination: Incorporation into viral RNA disrupts elongation.

Table 2: Comparative Antiviral Activity of Pyrazine Derivatives

Structure-Activity Relationship (SAR)

Modifications to the pyrazine scaffold significantly impact efficacy:

-

Cyano Group: Enhances membrane permeability and metabolic stability.

-

Hydroxyl Group: Improves solubility and RdRp binding affinity .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a building block for nucleoside analogs, which are pivotal in antiviral therapies. For instance, replacing the hydroxyl group with a fluorine atom yields 6-fluoro derivatives with enhanced bioavailability .

Preclinical Studies

In vitro assays using Vero E6 cells infected with SARS-CoV-2 showed that cyanorona-20 reduced viral load by 99% at 1 µM . Toxicity profiles indicate a high selectivity index (>200), suggesting minimal off-target effects .

Comparative Analysis with Related Compounds

6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid

This analog, synthesized via a patented route , shares similar synthetic steps but differs in biological activity due to the absence of the cyano group. Its EC₅₀ against SARS-CoV-2 is 2.5 µM, underscoring the cyano group’s critical role in potency .

Favipiravir (T-705)

Favipiravir, a broad-spectrum antiviral, lacks the cyano moiety, resulting in lower RdRp inhibition efficiency. Structural comparisons highlight the necessity of the –CN group for optimal binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume